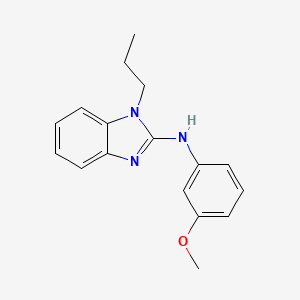

N-(3-methoxyphenyl)-1-propyl-1H-benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

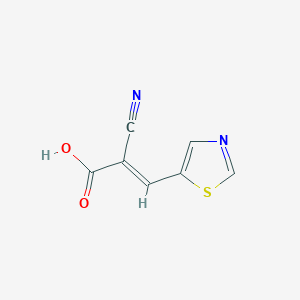

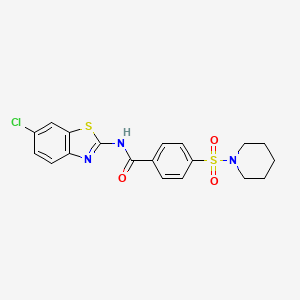

“N-(3-methoxyphenyl)-1-propyl-1H-benzimidazol-2-amine” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene with a fused imidazole and benzene ring. This core is substituted with a propyl group and an aniline group that is further substituted with a methoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzimidazole core, with the propyl and aniline groups as substituents. The methoxy group on the aniline ring would likely have an impact on the compound’s electronic properties .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, particularly as ligands in coordination chemistry and as nucleophiles in organic synthesis . The presence of the aniline and methoxy groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole core and the various substituents would likely result in a relatively high molecular weight . Other properties, such as solubility, melting point, and boiling point, would need to be determined experimentally.Aplicaciones Científicas De Investigación

- Researchers have synthesized a library of 1,2,3-triazoles derived from naphthols using click chemistry. Among these derivatives, the compound was evaluated for its antifungal activity . It’s essential to combat invasive fungal infections, especially in critically ill patients. The compound’s efficacy against fungal pathogens makes it a promising candidate for further development as an antifungal agent.

- Computational approaches, such as molecular docking, help predict how a compound interacts with biological targets. Researchers have already conducted docking studies against the active site of cytochrome P450 lanosterol 14α-demethylase of Candida albicans . Understanding binding interactions and affinity can guide further optimization.

Antifungal Activity

Molecular Docking Studies

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-3-11-20-16-10-5-4-9-15(16)19-17(20)18-13-7-6-8-14(12-13)21-2/h4-10,12H,3,11H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLKBAXXYFRYRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401326156 |

Source

|

| Record name | N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196546 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine | |

CAS RN |

630092-27-2 |

Source

|

| Record name | N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401326156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,5-dithiazepane](/img/structure/B2389110.png)

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2389114.png)

![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2389117.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)

![(Z)-N-(3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2389125.png)

![2-((2-(2-methoxyphenoxy)ethyl)thio)-4-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389129.png)